4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid N-succinimidyl ester
Overview
Description
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid N-succinimidyl ester: is a sulfur-based chain transfer agent used in reversible addition-fragmentation chain transfer (RAFT) polymerization. This compound is particularly effective in controlling radical polymerization processes, making it valuable in the synthesis of various polymers .
Mechanism of Action
Target of Action
It is known to be a sulfur-based chain transfer agent .
Mode of Action
This compound provides a high degree of control for living radical polymerization . It is particularly suited for the polymerization of methacrylate and methacrylamide monomers . The compound’s interaction with its targets results in a controlled radical polymerization process .
Biochemical Pathways
The compound is involved in the Reversible Addition Fragmentation Chain Transfer (RAFT) Polymerization process . This process is a type of controlled radical polymerization that allows for precise control over the molecular weight and architecture of the synthesized polymers .
Pharmacokinetics
It is known that the compound is a solid at 20°c and should be stored at 0-10°c to maintain its stability . It is also known to be light and heat sensitive .
Result of Action
The result of the compound’s action is the controlled radical polymerization of methacrylate and methacrylamide monomers . This allows for the synthesis of polymers with precise control over their molecular weight and architecture .
Action Environment
Environmental factors such as temperature and light can influence the compound’s action, efficacy, and stability . The compound is known to be light and heat sensitive, and should be stored at 0-10°C . Therefore, the environment in which the compound is stored and used can significantly impact its effectiveness and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid N-succinimidyl ester typically involves the reaction of 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the N-succinimidyl ester group.
Polymerization Reactions: It acts as a chain transfer agent in RAFT polymerization, facilitating the formation of well-defined polymers.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines and alcohols, typically under mild conditions.
RAFT Polymerization: The compound is used with various monomers such as methacrylates and methacrylamides under controlled radical polymerization conditions.
Major Products:
Substitution Reactions: Products include substituted amides or esters.
Polymerization Reactions: Well-defined polymers with controlled molecular weights and narrow polydispersity indices.
Scientific Research Applications
Chemistry:
Biology:
- Employed in the modification of biomolecules for targeted delivery and controlled release applications .
Medicine:
Industry:
Comparison with Similar Compounds
- 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid
- 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid
- 4,4′-Azobis(4-cyanovaleric acid)
Uniqueness: 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid N-succinimidyl ester is unique due to its N-succinimidyl ester group, which enhances its reactivity and versatility in various chemical and biological applications .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-(benzenecarbonothioylsulfanyl)-4-cyanopentanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S2/c1-17(11-18,25-16(24)12-5-3-2-4-6-12)10-9-15(22)23-19-13(20)7-8-14(19)21/h2-6H,7-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQQHRPPQBDALBV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)ON1C(=O)CCC1=O)(C#N)SC(=S)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
864066-74-0 | |
Record name | N-Succinimidyl 4-Cyano-4-(phenylcarbonothioylthio)pentanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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